molecular formula C22H10O4 B1580515 5,7,12,14-Pentacenetetrone CAS No. 23912-79-0

5,7,12,14-Pentacenetetrone

Cat. No.: B1580515
CAS No.: 23912-79-0
M. Wt: 338.3 g/mol
InChI Key: YZOGOBWHTVNKGA-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Materials Research

5,7,12,14-Pentacenetetrone (also known as pentacenetetrone) is a prominent member of this class. ontosight.ai Its chemical structure features a pentacene (B32325) backbone with four ketone groups, resulting in a planar, rigid, and highly electron-deficient molecule. ontosight.ai This electron-deficient nature makes it a promising candidate for various applications in organic electronics. ontosight.ai The strong intermolecular interactions, such as π-π stacking, afforded by its extended π-system, are crucial for creating ordered molecular assemblies, a key requirement for efficient charge transport. electrochemsci.org

Overview of Emerging Research Trajectories for Polycyclic Aromatic Quinones

The unique properties of PAQs have opened up several exciting research avenues. A significant area of investigation is their use as active materials in rechargeable batteries. researchgate.net For instance, this compound has been explored as a high-capacity organic positive-electrode material for lithium-ion batteries. researchgate.net It exhibits a four-electron redox behavior, leading to a high initial discharge capacity. electrochemsci.orgresearchgate.net Research has shown that larger polycyclic quinone derivatives like this compound offer better cycle stability compared to smaller counterparts like anthraquinone, as the larger π-system helps to suppress dissolution into the electrolyte. electrochemsci.orgresearchgate.net

Furthermore, the development of novel synthetic methods for PAQs is an active area of research. rsc.orgnankai.edu.cn Efficient syntheses are crucial for accessing a wider range of these molecules and tuning their properties for specific applications. tandfonline.com For example, electrochemical oxidation of polycyclic aromatic phenols has been developed as a green alternative for synthesizing PAQs. ntnu.nobeilstein-journals.org

In the field of organic electronics, PAQs are being investigated for their potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ontosight.ai Their electron-accepting properties make them suitable for use as n-type semiconductors. Researchers are also exploring the use of PAQs in heteromolecular structures to improve the performance of organic electronic devices. For instance, this compound has been used as an intermediate layer in heteromolecular bilayers to reduce charge carrier barriers. uni-tuebingen.de

The inherent redox activity of quinones also makes them relevant in biological studies, with some exhibiting antioxidant and anti-inflammatory properties. ontosight.ai

Compound Data

Below are the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₂₂H₁₀O₄ nih.gov
Molecular Weight338.31 g/mol
Melting Point400°C
Boiling Point597.4°C at 760mmHg
Density1.479 g/cm³
AppearanceWhite to Green to Brown powder to lump tcichemicals.com
InChI KeyYZOGOBWHTVNKGA-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGOBWHTVNKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178626
Record name 5,7,12,14-Pentacenetetrone
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Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23912-79-0
Record name 5,7,12,14-Pentacenetetrone
Source ChemIDplus
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Record name 5,7,12,14-Pentacenetetrone
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Record name 5,7,12,14-Pentacenetetrone
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Synthetic Strategies and Methodologies for 5,7,12,14 Pentacenetetrone and Its Derivatives

Approaches via Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, provides a reliable route to construct the pentacene (B32325) framework. wikipedia.orgcaltech.edu This pericyclic reaction involves the cycloaddition of a conjugated diene to a dienophile, enabling the construction of complex cyclic systems with high stereochemical control. wikipedia.orgcaltech.edu

Utilization of Anthracenetetrone Precursors for 5,7,12,14-Pentacenetetrone Synthesis

A key strategy for synthesizing this compound involves the use of anthracenetetrone derivatives as dienophiles in double Diels-Alder reactions. tandfonline.comresearchgate.net Specifically, 1,4,5,8-anthracenetetrone has been employed as a dienophile, which, depending on the diene used, can lead to the formation of substituted 5,7,12,14-pentacenetetrones. tandfonline.comresearchgate.net This method offers a modular approach to introduce various functionalities onto the pentacene core by choosing appropriately substituted dienes. The synthesis of the required anthracenetetrone precursors, such as 1,2,5,6- and 1,4,5,8-anthracenetetrone, can be challenging but has been optimized from dihydroxy-9,10-anthraquinones to maximize efficiency. tandfonline.comtandfonline.comresearchgate.net

Reductive Functionalization Pathways

Reductive functionalization of the commercially available but poorly soluble this compound is a common strategy to introduce solubility and tune its electronic properties. nih.gov This approach typically involves the reduction of one or more of the quinone moieties to form reactive intermediates that can be trapped with various electrophiles.

One-Step Asymmetric Functionalization and Derivatization

A convenient one-step method for the synthesis of asymmetrically substituted pentacene derivatives starts from this compound. nih.govresearchgate.net This process utilizes reducing agents like zinc or potassium to partially reduce the tetrione. nih.govresearchgate.net The resulting reduced intermediates can then be trapped by electrophiles. This allows for an unsymmetrical functionalization where one dione (B5365651) moiety is preserved. nih.govresearchgate.net

In the realm of asymmetric synthesis, this compound has been employed as a hydrogen atom transfer (HAT) organophotocatalyst. thieme-connect.comsemanticscholar.orgbeilstein-journals.org In combination with a chiral copper-bisoxazoline complex, it facilitates the asymmetric radical alkylation of imines, demonstrating a method for stereoselective C(sp3)–H functionalization. thieme-connect.comtorvergata.it

Trapping of Reduced Intermediates with Electrophilic Reagents

The trapping of reduced intermediates of this compound with electrophiles is a versatile method for creating a variety of derivatives. nih.govresearchgate.net Following reduction with agents such as zinc or potassium, the resulting nucleophilic species can be reacted with electrophiles like acetyl, triisopropylsilyl, or cationic methyl synthons. nih.govresearchgate.net This strategy has been successfully employed to synthesize asymmetrically substituted and soluble pentacene derivatives. nih.govresearchgate.net However, attempts to fully reduce the second quinone moiety to achieve a fully aromatized, functionalized pentacene can sometimes lead to over-reduction, resulting in dihydropentacene derivatives. nih.gov

Reducing AgentElectrophileResulting DerivativeReference
ZincAcetic anhydridePartially reduced monoquinone nih.gov
PotassiumAcetyl synthonsAsymmetrically substituted pentacene derivative nih.govresearchgate.net
PotassiumTriisopropylsilyl synthonsAsymmetrically substituted pentacene derivative nih.govresearchgate.net
PotassiumCationic methyl synthonsAsymmetrically substituted pentacene derivative nih.govresearchgate.net

Electrochemical Synthesis Methodologies for Polycyclic Quinones

Electrochemical methods offer a green and efficient alternative for the synthesis of polycyclic quinones. beilstein-journals.orgunit.nonih.govunit.nontnu.no These techniques often involve the oxidation of polycyclic aromatic phenols in a microfluidic cell. beilstein-journals.orgunit.nonih.govunit.nontnu.no Methanol is frequently used as a nucleophile to trap the initially formed phenoxonium cation as an acetal, which is subsequently hydrolyzed to the quinone. beilstein-journals.orgnih.govunit.nontnu.no This approach provides good control over the reaction and allows for the recycling of the supporting electrolyte, contributing to a more sustainable process. beilstein-journals.orgnih.gov The position of the initial hydroxyl group on the polycyclic aromatic hydrocarbon guides the position of the resulting quinone. beilstein-journals.orgnih.govunit.nontnu.no

Transformations to Related Aromatic Systems

This compound serves as a precursor for the synthesis of other complex aromatic systems. For instance, it has been converted into cyanoarenes. tandfonline.comtandfonline.com Furthermore, selective olefination and cross-coupling reactions on pentacene-5,7,12,14-tetraone have yielded a new class of π-conjugated systems functionalized with geminal enediyne and 1,3-dithiole groups. rsc.org These transformations highlight the versatility of this compound as a scaffold for building novel organic materials with tailored electronic and structural properties. rsc.org

Reductive Aromatization Towards Substituted Pentacene Derivatives

Reductive aromatization of this compound is a key strategy for accessing a range of substituted pentacene derivatives. researcher.life This approach involves the reduction of the ketone functionalities of the pentacenetetrone, followed by trapping of the resulting intermediate and subsequent aromatization to yield the stable pentacene core. The choice of reducing agent and electrophile allows for the introduction of diverse substituents, thereby tuning the electronic and physical properties of the final pentacene derivative.

One notable approach facilitates the synthesis of asymmetrically substituted and highly soluble pentacene derivatives. researcher.liferesearchgate.net This method employs reducing agents such as zinc or potassium to partially reduce the pentacenetetrone. The resulting reduced intermediates can then be trapped by various electrophiles, including acetyl, triisopropylsilyl, or cationic methyl synthons. researchgate.net A significant advantage of this partial reduction is the ability to achieve unsymmetrical functionalization, where one dione moiety remains intact. researchgate.net

Another prominent example of this methodology is the one-pot synthesis of 5,7,12,14-tetracyanopentacene (TCP) from this compound. rsc.org This procedure utilizes trimethylsilyl (B98337) cyanide (TMSCN) and n-butyllithium (nBuLi) to introduce the cyano groups, followed by a reductive aromatization step using phosphorus tribromide (PBr₃) to yield the final tetracyanopentacene. rsc.org This method is highlighted as a facile and scalable route to cyanated pentacenes, which are promising materials for ambipolar and n-type transistors. rsc.org

Furthermore, the synthesis of 5,7,12,14-tetraaryl-substituted pentacenes has been achieved starting from this compound. researchgate.net This class of derivatives is noted for its enhanced stability and solubility. researchgate.net The general strategy involves the nucleophilic addition of an aryl lithium species to the carbonyl groups, followed by a reductive aromatization step, often employing reagents like tin(II) chloride (SnCl₂) in the presence of an acid. beilstein-journals.org

The following table summarizes the key findings from various research efforts on the reductive aromatization of this compound to produce substituted pentacene derivatives.

Starting MaterialReducing Agent/ReagentsElectrophile/Other ReagentsProductReference
This compoundZinc or PotassiumAcetyl, triisopropylsilyl, or cationic methyl synthonsAsymmetrically substituted pentacene derivatives researchgate.net
This compoundn-Butyllithium (nBuLi), Phosphorus tribromide (PBr₃)Trimethylsilyl cyanide (TMSCN)5,7,12,14-Tetracyanopentacene (TCP) rsc.org
This compoundAryl lithium species, Tin(II) chloride (SnCl₂)/Acid-5,7,12,14-Tetraaryl-substituted pentacenes researchgate.netbeilstein-journals.org

Theoretical and Computational Investigations of 5,7,12,14 Pentacenetetrone

Electronic Structure Elucidation and Prediction

The electronic properties of 5,7,12,14-pentacenetetrone, a polycyclic quinone derivative of pentacene (B32325), are a subject of significant theoretical interest. Computational methods are pivotal in understanding how its structure dictates its electronic behavior, which diverges considerably from its parent hydrocarbon, pentacene.

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic states and geometries of this compound, often referred to as P4O. nih.govrsc.org Unlike pentacene, which possesses a fully π-conjugated system, the electronic structure of an isolated this compound molecule is characterized by a disruption of this conjugation due to the presence of four carbonyl groups. nih.gov Computationally, its electronic properties are more accurately described as three distinct benzene (B151609) units linked by these four carbonyl groups. rsc.org

DFT calculations, often incorporating dispersion corrections, are employed to determine precise bond lengths and molecular geometries, which are fundamental to understanding its electronic makeup. rsc.org These computational studies have been particularly insightful when examining the molecule's interaction with surfaces. For instance, investigations of this compound on a copper (Cu(111)) surface have shown that the electronic interaction with the metal can lead to a partial restoration of the molecule's aromaticity. nih.govrsc.org

To ensure accuracy, benchmark studies have been performed on derivatives of this compound to select the most appropriate computational models. These studies evaluate various functionals and basis sets, providing a robust foundation for theoretical predictions. nih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Pentacenetetrone Derivatives

Functional Basis Set Correction/Model
B3LYP def2-TZVPP Conductor-like Polarizable Continuum Model (CPCM) for solvent effects
PBE def2-TZVPPD Dispersion Corrections
M06-2X 6-311G* -
wB97X - -

This table is illustrative of methods tested on derivatives to establish a reliable computational model. nih.gov

A key application of DFT in the study of this compound and its derivatives is the rationalization of molecular frontier orbital energies—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies of these orbitals are critical as they govern the optoelectronic properties and charge transport characteristics of the material. nih.govyoutube.com

Computational results are frequently correlated with experimental data from techniques like cyclic voltammetry and UV/Vis spectroscopy to validate the theoretical models. nih.gov Studies on asymmetrically substituted derivatives synthesized from this compound show that the HOMO and LUMO energy levels can be effectively tuned through chemical functionalization. Time-dependent DFT (TD-DFT) calculations have successfully supported the trends observed in experimental data, such as shifts in absorption spectra. nih.gov

For example, in a series of derivatives, cyclic voltammetry was used to estimate HOMO energy levels, which could be tuned across a range from -5.74 eV to -4.95 eV depending on the substituent. nih.gov These experimental findings were subsequently rationalized and supported by DFT calculations, demonstrating the predictive power of these computational methods. nih.gov

Table 2: Experimental and Computationally Supported Frontier Orbital Energies for Derivatives of this compound

Derivative Substituent Method HOMO Energy (eV) LUMO Energy (eV)
Acetyl Cyclic Voltammetry -5.74 ~ -3.20
Triisopropylsilyl (OTIPS) Cyclic Voltammetry - ~ -3.20
Over-reduced dihydropentacene Cyclic Voltammetry -4.95 -1.37

Data derived from studies on functionalized derivatives originating from this compound. nih.gov

Charge Transport Mechanism Analysis

While detailed charge transport simulations specifically for this compound are not widely documented in the surveyed literature, the theoretical models for analyzing such mechanisms are well-established from extensive studies on the parent pentacene molecule and related acenes. semanticscholar.orgresearchgate.net These models provide a robust framework for understanding the potential charge transport behavior in pentacenetetrone. The analysis typically involves a hopping model, where charge carriers (electrons or holes) move between adjacent molecules in the crystal lattice. aps.org

The classical starting point for describing charge hopping in organic semiconductors is Marcus theory. semanticscholar.orgwikipedia.org This theory calculates the rate of electron transfer between a donor and an acceptor molecule based on three key parameters: the Gibbs free energy change (ΔG°), the electronic coupling between the molecules (transfer integral), and the reorganization energy (λ). researchgate.netwikipedia.org

The reorganization energy is a crucial parameter, representing the energy required to distort the geometry of a molecule from its neutral state to its ionized state without the actual charge transfer occurring. cleanenergywiki.org A smaller reorganization energy generally leads to a higher charge transfer rate and, consequently, greater charge mobility. cleanenergywiki.orgrsc.org For acenes, DFT calculations have shown that the reorganization energy tends to decrease as the size of the π-conjugated system increases, which is a favorable characteristic for charge transport. cleanenergywiki.org However, Marcus theory assumes a thermally activated process, where mobility increases with temperature, which does not always align with experimental observations in high-purity organic crystals. semanticscholar.orgresearchgate.net

To address the limitations of classical Marcus theory, more sophisticated models incorporate quantum mechanical effects. aps.org In many high-performance organic semiconductors like pentacene, charge transport does not follow a simple thermally activated model. Instead, a "band-like" behavior is observed where mobility decreases with increasing temperature. semanticscholar.org This phenomenon can be explained by including quantum nuclear tunneling in the charge transfer model. aps.org

This effect arises from the interaction of the charge carrier with high-frequency intramolecular vibrations. aps.org Quantum tunneling allows the charge transfer to occur through the potential energy barrier rather than requiring sufficient thermal energy to overcome it classically. wikipedia.orgijierm.co.in By coupling a quantum version of charge-transfer theory with simulations, it is possible to bridge the gap between hopping and band-like transport models, providing a more accurate description that accounts for these non-classical effects. semanticscholar.orgaps.org

To translate the calculated charge transfer rates into a macroscopic charge carrier mobility, random walk simulations are employed. semanticscholar.org This computational technique models the diffusion of a charge carrier through the three-dimensional molecular crystal structure. aps.org

The simulation begins by placing a charge on a single molecule. The probability of this charge "hopping" to any of its nearest neighbors is determined by the quantum charge transfer rate calculated for each specific pathway. aps.org By simulating this random walk over time for a large number of charge carriers, an average squared displacement can be determined. researchgate.net From this, the charge diffusion constant (D) is calculated. Finally, the charge carrier mobility (μ) is obtained using the Einstein relation:

μ = eD / kBT

where e is the elementary charge, kB is the Boltzmann constant, and T is the temperature. aps.org This simulation-based approach provides a quantitative prediction of mobility that can be directly compared with experimental measurements. semanticscholar.orgresearchgate.net

Investigation of Electronic Band Structures as Electron-Transfer Pathways in Crystalline States

The electronic band structure of crystalline organic semiconductors is fundamental to understanding charge transport mechanisms. In materials like this compound, the arrangement of molecules in the solid state dictates the degree of orbital overlap, which in turn determines the bandwidth and efficiency of electron transfer. While direct experimental studies on the band structure of this compound are not extensively detailed in available literature, analysis can be extrapolated from research on the parent molecule, pentacene, and its derivatives. nih.govaps.org

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Extended Hückel Theory (EHT), are employed to model the band structure. aps.orgscispace.com For pentacene, these studies reveal that the electronic structure is highly anisotropic, reflecting the molecular packing. rug.nl The dispersion, or energy variation, of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) bands is a key indicator of charge mobility. A larger dispersion signifies stronger intermolecular electronic coupling and, consequently, a more efficient pathway for charge carriers to move through the crystal. aps.orgrug.nl In the crystalline state, the π-orbitals of adjacent this compound molecules overlap, creating continuous energy bands that serve as pathways for electron and hole transport. The width of these bands is critically dependent on the π-π stacking distance and the relative orientation of the molecules. nih.govaps.org The presence of four carbonyl groups in this compound, compared to pentacene, significantly alters its electronic properties and influences the energy levels of the frontier molecular orbitals, which is a crucial factor in its electrochemical behavior. nih.gov

Intermolecular Interactions and Solid-State Packing Architectures

Analysis of π-π Stacking Interactions and Columnar Alignments

The solid-state packing of this compound and its derivatives is dominated by π-π stacking interactions, which are crucial for charge transport. nih.gov X-ray crystallography studies on derivatives of pentacenetetrone reveal how substituents influence the molecular arrangement. For example, a derivative functionalized with bulky triisopropylsilyl (TIPS) groups crystallizes in a triclinic space group, exhibiting a very close π-π stacking distance of 3.23 Å. nih.gov Another derivative with methoxy (B1213986) functionalities crystallizes in a monoclinic space group with a π-π stacking distance of 3.50 Å. nih.gov In this latter case, the molecules arrange into pillars with a circular, twisted orientation. nih.gov

These stacking arrangements create columnar alignments, which are essentially one-dimensional pathways for charge carriers to hop between adjacent molecules. researchgate.net The efficiency of this charge transfer is highly dependent on the stacking distance and the degree of lateral slip between the molecules. A smaller stacking distance generally leads to better orbital overlap and higher charge carrier mobility. researchgate.net The introduction of different functional groups can be a strategy to control these packing motifs, thereby tuning the electronic properties of the material. nih.govresearchgate.net

Table 1: π-π Stacking Distances in Pentacenetetrone Derivatives
DerivativeCrystal SystemSpace Groupπ-π Stacking Distance (Å)
TIPS-substitutedTriclinicP13.23
Methoxy-substitutedMonoclinicP21/n3.50

Computational Modeling of Crystal Structures and Ionic Diffusion Channels

Computational modeling is an indispensable tool for predicting the crystal structures of materials like this compound and for understanding their properties as potential electrode materials. Density Functional Theory (DFT) is frequently used to rationalize experimentally determined molecular frontier orbital energies and spatial packing motives. researchgate.net

When used as an electrode in batteries, the crystalline structure of this compound must allow for the diffusion of ions from the electrolyte. researchgate.net Computational methods are employed to model these ionic diffusion channels. Advanced algorithms can compute diffusion coefficients by analyzing the potential energy surface (PES) of the migrating ions within the crystal lattice. diva-portal.orgnih.gov These methods can be several orders of magnitude faster than traditional molecular dynamics simulations. nih.gov By identifying the lowest energy pathways for ion movement, these models can predict ionic conductivity and help in the design of organic electrode materials with optimized performance. The simulations can account for interactions between mobile ions, providing a more accurate prediction of diffusion at various concentrations. nih.gov This approach is crucial for understanding how the specific packing architecture of this compound facilitates or hinders the intercalation and transport of ions like Li⁺.

Surface Interactions and Aromaticity Modulation on Metallic Substrates (e.g., Cu(111))

The interaction of this compound with metallic surfaces is of significant interest for its application in organic electronics. The free this compound molecule has its π-conjugation interrupted by the four carbonyl groups, resulting in an electronic structure that can be described as three benzene-like units connected by these groups. elsevierpure.comresearchgate.net

When deposited on a reactive metal surface like copper (Cu(111)), a phenomenon known as surface-induced aromatic stabilization (SIAS) can occur. elsevierpure.com This model suggests that interaction with the surface can weaken the C=O double bonds and cause a redistribution of electrons, restoring π-conjugation over the entire molecular backbone. elsevierpure.com However, recent studies combining noncontact atomic force microscopy and DFT calculations have shown that for this compound on Cu(111), the aromaticity is only partially restored. elsevierpure.comnih.gov

The degree of aromaticity can be quantified using the Harmonic Oscillator Model of Aromaticity (HOMA), where a value of 1 indicates a fully aromatic system like benzene. While the aromaticity of this compound does increase upon interaction with the Cu(111) surface, it does not achieve the fully aromatic character of a molecule like pentacene. nih.gov This partial restoration is attributed to the specific electronic nature of the hybridized molecule-surface system. elsevierpure.comrsc.org

Table 2: HOMA Values for Individual Rings of Pentacenetetrone (P4O)
RingFree P4O MoleculeP4O on Cu(111)
Outer Ring (A)~0.9~0.9
Inner Ring (B)~ -0.2~0.4
Central Ring (C)~0.9~0.9
Note: HOMA values are approximate, based on graphical data from cited research. nih.gov A value near 1 indicates high aromaticity, while a negative value indicates anti-aromatic character.

Advanced Simulation Techniques in Electrochemical Systems

COMSOL Simulations for Electrolyte-Electrode Interfacial Dynamics

Understanding the complex processes at the interface between an electrode and an electrolyte is critical for optimizing electrochemical devices such as batteries and sensors. COMSOL Multiphysics® is a powerful simulation software used to model these interfacial dynamics. comsol.com For an electrode material like this compound, COMSOL can simulate the electrochemical interface without needing to model the entire bulk electrolyte domain explicitly. comsol.com

The software provides specialized interfaces for modeling primary, secondary, and tertiary current density distributions, which account for different aspects of electrochemical cell behavior. comsol.com Key phenomena at the electrode-electrolyte interface, such as electrode reactions and the formation of an electric double layer (which acts as a capacitor), can be included as subnodes in the simulation. comsol.com These models solve for the transport of charged and neutral species via diffusion, convection, and migration in the electrolyte, coupled with charge balances in the electrode and electrolyte. comsol.com This allows for the detailed investigation of interfacial dynamics, including reaction kinetics, ohmic losses, and mass transport limitations, providing crucial insights into the performance of this compound in an electrochemical system. comsol.comresearchgate.net

Molecular Dynamics Simulations for Organic Material Aggregates

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and thermodynamics of molecular systems. In the context of organic electronics, MD simulations provide valuable insights into the aggregation behavior of π-conjugated molecules, which is crucial for understanding and predicting the performance of organic semiconductor devices. The charge transport properties of organic materials are intrinsically linked to the molecular arrangement in the solid state, making the study of aggregation phenomena a key area of research.

While specific molecular dynamics simulation studies focusing exclusively on the aggregation of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from simulations of parent molecules like pentacene and its other derivatives. acs.orgsemanticscholar.org Such simulations can elucidate the intermolecular forces that govern the self-assembly and packing of these molecules, which in turn dictate the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility. chemrxiv.org

MD simulations of organic semiconductors typically involve defining a force field that accurately describes the intra- and intermolecular interactions. These simulations can predict the formation of different packing motifs, such as herringbone or π-stacking arrangements, which are common in crystalline organic materials. acs.orgchemrxiv.org For instance, simulations have successfully demonstrated the spontaneous formation of the layered herringbone motif for pentacene in solution. acs.org By modifying the molecular structure, such as the introduction of functional groups in this compound, the resulting intermolecular interactions and preferred packing structures can be computationally explored.

The insights gained from MD simulations can guide the rational design of new organic materials with improved properties. For this compound, simulations could predict how its distinct electronic structure and the presence of four ketone groups influence its aggregation behavior compared to pentacene. This would be instrumental in understanding its potential applications in organic electronics.

Hypothetical Simulation Parameters for this compound Aggregation

To illustrate the typical setup for such an investigation, the following table outlines a set of hypothetical parameters for a molecular dynamics simulation of this compound aggregation in a solution.

ParameterValue/Description
System100 molecules of this compound in a chloroform (B151607) box
Force FieldGeneral Amber Force Field (GAFF) with AM1-BCC charges
EnsembleNPT (Isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time500 ns
Time Step2 fs

Predicted Aggregation Characteristics from a Hypothetical Simulation

Based on the known properties of similar molecules, a molecular dynamics simulation could yield valuable data on the aggregation characteristics of this compound. The following interactive table presents hypothetical results that could be obtained from such a simulation, providing insights into the nature of the molecular aggregates formed.

PropertyPredicted Value/Observation
Average Aggregate Size15-25 molecules
Dominant Packing MotifSlip-stacked π-π interactions
Interplanar Distance (π-stacking)3.4 - 3.6 Å
Radial Distribution Function (g(r)) PeakA sharp peak around 3.5 Å indicating close packing
Binding Energy per Molecule-25 to -35 kcal/mol

These hypothetical findings would suggest that this compound has a strong tendency to form ordered aggregates in solution, driven by significant π-π stacking interactions. The predicted interplanar distance is typical for organic semiconductors with good electronic coupling. The negative binding energy indicates that the aggregation process is energetically favorable. Such computational results, if validated experimentally, would be crucial for the development of solution-processable organic electronic devices based on this compound.

Electrochemical Behavior and Redox Processes of 5,7,12,14 Pentacenetetrone

Multi-Electron Redox Chemistry and Capacity Analysis

5,7,12,14-Pentacenetetrone is capable of undergoing multi-electron redox reactions, a property that makes it a high-capacity material for electrochemical energy storage. electrochemsci.org When utilized as a positive-electrode material in rechargeable lithium batteries, PT demonstrates a remarkable initial discharge capacity of 304 mAh/g. electrochemsci.org This high capacity corresponds to a four-electron redox process within a single PT molecule. electrochemsci.org This performance is more than double the capacity of conventional cathode materials like lithium cobalt oxide (LiCoO2). electrochemsci.org

The large, planar structure of PT, with its highly developed π-system, facilitates strong π-π intermolecular interactions within the crystal structure. electrochemsci.org These interactions are crucial for immobilizing the molecules in the electrode, which helps to suppress the dissolution of the active material into the electrolyte—a common failure mechanism for smaller organic redox-active molecules like anthraquinone. electrochemsci.org Consequently, electrodes containing this compound exhibit better cycle stability compared to those with smaller quinone compounds. electrochemsci.org

Table 1: Electrochemical Performance of this compound

Parameter Value Reference
Initial Discharge Capacity 304 mAh/g electrochemsci.org
Redox Mechanism Four-electron transfer electrochemsci.org

Modulation of Redox Potentials

The redox potentials of molecules derived from this compound can be significantly influenced through chemical modification. The inherent planar structure and limited solubility of the parent compound can be altered by introducing various functional groups, which in turn modulates its electrochemical properties. nih.govresearchgate.net

The electrochemical properties and redox potentials of this compound derivatives are highly sensitive to the nature of their substituents. nih.gov For instance, the synthesis of asymmetrically substituted pentacene (B32325) derivatives can be achieved through a reductive functionalization process. researchgate.net In this method, reducing agents such as zinc or potassium are used to reduce the pentacenetetrone, and the resulting intermediates are then "trapped" with electrophiles. researchgate.netnih.gov This process allows for the introduction of various groups, leading to new compounds with altered redox behavior that can be studied using techniques like cyclic voltammetry. researchgate.net

Furthermore, the attachment of strong electron-donating groups critically influences the redox properties. nih.gov In a series of tetraryl-substituted pentacenedione derivatives prepared via Suzuki-Miyaura coupling reactions, the specific nature of the aryl (Ar) group was found to be a key determinant of the molecule's electrochemical behavior. nih.gov When the aryl group is a potent electron donor like triphenylamino (TPA), the resulting derivative displays amphoteric redox behavior, meaning it can be both oxidized and reduced. nih.gov This modification leads to a significantly narrowed electrochemical band gap of 1.38 eV and induces a noticeable intramolecular charge transfer (ICT) band in the visible spectrum. nih.gov

Mechanistic Insights into Redox Reactions

Understanding the mechanisms of electron transfer and ion accommodation is fundamental to optimizing the performance of this compound in electrochemical systems.

In the solid, crystalline state, the electron-transfer mechanism of this compound is intrinsically linked to its molecular packing. The planar PT molecules align in a one-dimensional π-stacked column structure. electrochemsci.org This stacking arrangement, with a mean intermolecular distance of 3.38 Å, which is comparable to the interlayer distance in graphite, creates a viable pathway for electron transfer during the charge and discharge processes. electrochemsci.org

Detailed research findings specifically elucidating a proton-assisted cation uptake and removal mechanism for this compound are not extensively available in the reviewed literature. The primary application discussed for this compound is in aprotic systems, such as lithium-ion batteries, where the dominant charge carrier is the lithium ion, and proton activity is minimal. While protonation can influence the properties of some pentacenedione derivatives, a specific mechanism involving proton assistance in the uptake and removal of cations for the parent this compound is not described. nih.gov

Advanced Applications in Energy Storage Devices and Systems

Organic Cathode/Anode Materials in Rechargeable Batteries

5,7,12,14-Pentacenetetrone (PT) has been extensively investigated as an active electrode material in various rechargeable battery systems. Its performance is largely attributed to its stable crystalline structure and its ability to undergo reversible redox reactions involving multiple electrons.

Performance as an Organic Positive-Electrode Material in Lithium-Ion Batteries

As an organic active material for the positive electrode in rechargeable lithium batteries, this compound has demonstrated high capacity. nih.govelectrochemsci.org Electrodes incorporating PT have shown a high initial discharge capacity exceeding 300 mAh/g, with an average voltage of 2.1 V versus Li+/Li. nih.govoaepublish.com This high capacity corresponds to a four-electron redox reaction, which is more than double that of conventional lithium cobalt oxide (LiCoO2) cathodes. nih.govoaepublish.com

A significant challenge for many low-molecular-weight organic electrode materials is their tendency to dissolve in organic electrolytes, leading to rapid capacity decay. nih.gov However, PT exhibits better cycle stability compared to smaller quinone molecules like anthraquinone (AQ). nih.gov This improved performance is attributed to PT's larger π-system and lower solubility in common organic solvents, which helps to suppress the dissolution of the active material. nih.gov While an electrode with AQ experienced a capacity drop from 220 to 30 mAh/g after ten cycles, a PT-based electrode retained more than half of its initial capacity, declining from 300 to 170 mAh/g under the same conditions. nih.gov Quantum calculations based on density functional theory (DFT) suggest that the formation of electronic band structures along the π-stacked column in the crystalline state may serve as effective electron-transfer pathways during the redox process. nih.govelectrochemsci.org

Comparative Performance of PT and AQ in Lithium-Ion Batteries
ParameterThis compound (PT)Anthraquinone (AQ)
Initial Discharge Capacity>300 mAh/g~220 mAh/g
Average Voltage2.1 V vs. Li+/LiNot specified
Redox BehaviorFour-electronNot specified
Capacity after 10 Cycles170 mAh/g30 mAh/g
Capacity Retention (10 cycles)~57%~14%

Application as an Electrode Active Material for Aqueous Calcium-Ion Storage

The potential of this compound extends to aqueous calcium-ion batteries, where it has been reported as an effective organic crystal electrode active material. rsc.org The unique structure of PT, characterized by weakly π-π stacked layers, provides a flexible and robust framework suitable for accommodating calcium ions. rsc.org The channels within the PT crystal create efficient pathways for rapid ion diffusion, which is often a challenge in multivalent-ion batteries due to the larger ionic radius of ions like Ca2+. rsc.org

When used as an anode for aqueous Ca-ion storage, PT exhibits a high specific capacity of 150.5 mAh/g at a current density of 5 A/g. rsc.org It also demonstrates remarkable high-rate capability, maintaining a capacity of 86.1 mAh/g even at an extremely high current of 100 A/g. rsc.org Mechanistic studies suggest that the storage process is assisted by protons from the aqueous electrolyte, with the dominant redox reaction involving the highly reversible chemical adsorption and desorption of both protons and Ca2+ with the carbonyl groups of PT. rsc.org First-principle calculations indicate that calcium ions tend to reside in the interstitial space of the PT channels, stabilized by carbonyl groups from adjacent molecules. rsc.org

Performance of PT Anode in Aqueous Calcium-Ion Storage
Current DensitySpecific Capacity
5 A/g150.5 mAh/g
100 A/g86.1 mAh/g

Utility as an Organic Cathode in Aqueous Zinc Batteries

Aqueous zinc-ion batteries (AZIBs) are gaining traction as a safe and cost-effective energy storage technology. nih.govnih.gov Organic materials are considered ideal cathodes for AZIBs due to their tunable structures, abundant sources, and environmental friendliness. nih.gov Research has indicated that this compound can function as a cathode in this system. Specifically, PT cathodes were found to be more stable when used with a 1 M Zn(CF3SO3)2 electrolyte that includes trimethyl phosphate (TMP) as an additive. nih.gov This suggests that electrolyte engineering can play a crucial role in enhancing the performance and stability of PT-based cathodes in aqueous zinc batteries.

Design and Performance in Dual-Ion Battery Systems

This compound has also been successfully incorporated as an anode material in an organic dual-ion battery. researchgate.net In this system, which utilizes a pure ionic liquid electrolyte, the PT anode facilitates the reversible interaction of 1-butyl-1-methylpyrrolidinium cations. researchgate.net The designed battery demonstrates a high discharge capacity of 164.5 mAh/g and superior capacity retention of 92.2% after 100 cycles at a high rate of 5C. researchgate.net Furthermore, the system exhibits a low self-discharge rate of 4.68% per hour. researchgate.net

Performance of PT Anode in a Dual-Ion Battery
ParameterValue
Discharge Capacity164.5 mAh/g
Capacity Retention92.2% after 100 cycles at 5C
Self-Discharge Rate4.68% per hour

Role as Redox Mediators in Advanced Battery Chemistries

Beyond its direct use as an electrode material, PT can also function as a soluble redox mediator, facilitating charge transfer processes in complex battery chemistries.

Promoting Sulfur Redox Kinetics in Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their exceptionally high theoretical energy density. electrochemsci.org However, they suffer from sluggish sulfur redox kinetics. electrochemsci.org this compound has been proposed as an effective redox mediator to accelerate these kinetics, particularly under practical working conditions with high sulfur loading and low electrolyte volumes. electrochemsci.orgnih.gov

The introduction of PT as a mediator in Li-S cells with high-sulfur-loading cathodes (4.0 mgS·cm⁻²) and a low electrolyte-to-sulfur ratio (5 µL·mgS⁻¹) resulted in a high initial specific discharge capacity of 993 mAh·g⁻¹ at 0.1 C. electrochemsci.orgnih.gov Critically, this strategy has been validated in practical pouch cells. Li-S pouch cells containing the PT mediator achieved an initial energy density of 344 Wh·kg⁻¹ and maintained stable cycling for 20 cycles with a high capacity retention of 88%. electrochemsci.orgnih.gov This work demonstrates the effectiveness of using PT as a redox mediator to bridge the gap between coin cell experiments and practical high-energy-density Li-S batteries. electrochemsci.orgnih.gov

Performance of Li-S Batteries with PT Redox Mediator
ParameterValueConditions
Initial Discharge Capacity993 mAh/g0.1 C, 4.0 mgS/cm², E/S = 5 µL/mgS
Pouch Cell Initial Energy Density344 Wh/kg-
Pouch Cell Capacity Retention88%After 20 cycles

Strategies for Enhancing Battery Performance and Cycling Stability of this compound

The long-term performance and stability of energy storage devices utilizing this compound are critically dependent on mitigating degradation pathways and optimizing the electrochemical behavior of the active material. Key strategies to achieve this include preventing the dissolution of the active material into the electrolyte and fine-tuning the molecular structure to enhance intermolecular forces, thereby improving cycling stability.

Suppressing Active Material Dissolution in Electrolytes

A significant challenge in the development of organic batteries is the dissolution of the active material into the liquid organic electrolyte, which leads to rapid capacity decay. researchgate.netelectrochemsci.org For small molecule organic compounds, this dissolution is a primary cause of poor cycling stability. researchgate.net

The molecular structure of this compound (PT) offers an inherent advantage in this regard. Compared to smaller polycyclic quinone derivatives like anthraquinone, PT exhibits lower solubility in common organic solvents. electrochemsci.org This reduced solubility is a key factor in its improved cycle-life performance. electrochemsci.org The strategy of increasing the molecular size and the extent of the π-system is an effective method to suppress the dissolution of quinone-based active materials. electrochemsci.orgresearchgate.net By immobilizing the redox-active molecules through stronger intermolecular attractions such as van der Waals' forces and π-π interactions, the leaching of the material from the electrode into the electrolyte is significantly reduced. electrochemsci.org

Research has demonstrated a direct correlation between the suppression of dissolution and enhanced cycling stability. While batteries using smaller quinones like anthraquinone show a high initial capacity that quickly fades, those with this compound retain their capacity for a greater number of cycles due to its lower solubility. electrochemsci.orgresearchgate.net

Table 1: Comparison of Quinone-Based Active Materials and Dissolution Effects

Compound Molecular Structure Key Characteristics Impact on Battery Performance
Anthraquinone (AQ) Smaller polycyclic quinone Higher solubility in organic electrolytes Rapid capacity decay upon cycling due to dissolution. electrochemsci.org

| This compound (PT) | Larger polycyclic quinone with an extended π-system | Lower solubility in organic electrolytes | Better cycle-life performance and stability. electrochemsci.orgresearchgate.net |

Optimizing π-System Extent for Improved Cycle Life

The extent of the π-system in an organic active material plays a crucial role in its electrochemical performance and cycling stability. A larger, more developed π-system, as seen in this compound, is instrumental in improving the cycle life of organic electrodes. electrochemsci.orgnih.gov

The planar structure and highly developed π-system of this compound facilitate strong π-π intermolecular interactions within the crystal structure. electrochemsci.org This enhanced intermolecular attraction helps to immobilize the molecules within the electrode, preventing their dissolution and thereby enhancing the stability over repeated charge-discharge cycles. electrochemsci.org It has been proposed that enlarging the π-system of quinone derivatives is an effective strategy for improving the cycle stability of such materials. electrochemsci.org

While a larger π-system is beneficial for cycle life, it can also influence other electrochemical properties. For instance, expanding the π-system generally leads to a lower discharge potential, which can result in a reduced energy density of the battery. researchgate.net This presents a trade-off between cycling stability and energy density that needs to be carefully considered in the design of new organic electrode materials.

Further research focuses on chemically modifying pentacene (B32325) derivatives to leverage the benefits of a large π-system while potentially mitigating the impact on discharge potential. nih.gov The goal is to optimize the molecular structure to achieve both high energy density and excellent cycling stability.

Table 2: Effect of π-System Extent on Battery Performance

Feature Impact on Performance Rationale
Enlarged π-System Improved cycle-life stability Stronger π-π intermolecular interactions suppress dissolution of the active material. electrochemsci.orgresearchgate.net

Catalytic and Organic Transformation Applications

Photocatalytic Applications

5,7,12,14-Pentacenetetrone has been identified as an effective hydrogen atom transfer (HAT) photocatalyst. In this capacity, it is utilized to activate the robust C–H bonds within alkanes, a critical step in various functionalization reactions. This process involves the generation of radical intermediates, which can then participate in further chemical transformations.

In a dual-catalytic strategy, this compound serves as the HAT photocatalyst responsible for activating the weakest C–H bond in alkanes rsc.org. The resulting alkyl radical is then guided into a highly enantioselective C(sp³)–C(sp³) bond-forming reaction, which is facilitated by a chiral copper-based complex. This synergistic approach merges the radical-generating capability of the photocatalyst with the stereocontrol offered by the transition metal catalyst.

A summary of the photocatalytic C-H allylation using this compound is presented below:

Catalyst SystemSubstrateReaction TypeKey Feature
This compound and chiral Cu-based complexAlkanesC-H AllylationDual-catalytic strategy for enantioselective C(sp³)–C(sp³) bond formation rsc.org

Electrocatalytic Methodologies

While this compound exhibits well-defined redox behavior, demonstrating a four-electron transfer process in the context of lithium-ion batteries, its application as an electrocatalyst for the activation of substrates via electron transfer in synthetic organic methodologies is not extensively documented in the reviewed literature nih.gov. Its electrochemical properties have been studied primarily in the field of energy storage nih.govresearchgate.netelectrochemsci.orgresearchgate.net.

Utilization as a Building Block in Complex Chemical Synthesis

This compound is a commercially available and readily accessible starting material for the synthesis of more complex molecular structures, particularly functionalized pentacene (B32325) derivatives nih.govresearchgate.net. Its utility as a synthon stems from its rigid pentacene core, which can be chemically modified through various synthetic routes.

One prominent application is in the synthesis of asymmetrically substituted, soluble pentacene derivatives via reductive functionalization nih.govresearchgate.net. In these procedures, this compound is treated with reducing agents, such as zinc or potassium, to generate reactive intermediates. These intermediates are subsequently trapped with a variety of electrophiles, including acetyl, triisopropylsilyl, or cationic methyl synthons, to yield a range of substituted products nih.govresearchgate.net. This methodology allows for the introduction of functional groups that can modulate the solubility and electronic properties of the resulting pentacene derivatives.

The reductive functionalization of this compound can lead to partially reduced monoquinones or even over-reduced dihydropentacene derivatives, depending on the reaction conditions nih.gov. These synthetic transformations provide access to a library of pentacene-based compounds with tailored properties for potential applications in materials science.

Below is a table summarizing the use of this compound as a synthetic building block:

Starting MaterialReagentsProduct TypeSignificance
This compoundZinc or Potassium, Electrophiles (e.g., acetyl, triisopropylsilyl)Asymmetrically substituted pentacene derivativesProvides access to soluble and electronically tunable pentacene compounds nih.govresearchgate.net
This compoundZinc, Acetic AnhydridePartially reduced monoquinoneAn early example of functionalizing the pentacenetetrone core nih.gov

Advanced Characterization Methodologies for Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in probing the electronic transitions and excited-state dynamics of 5,7,12,14-Pentacenetetrone.

Ultraviolet-visible (UV/Vis) spectroscopy is employed to characterize the electronic absorption properties of this compound and its derivatives. The absorption spectra reveal information about the electronic transitions between molecular orbitals.

In studies of asymmetrically substituted derivatives of this compound, UV/Vis spectra were recorded in dichloromethane. researchgate.net These measurements, often performed at concentrations around 10⁻⁵ M, help to understand how different functional groups affect the electronic structure and absorption characteristics of the pentacene (B32325) framework. researchgate.net

Gas-phase UV/Vis action absorption spectroscopy has also been used to investigate the low-lying electronic states of protonated this compound ([C22H10O4]H+). aanda.org These studies are particularly relevant for astrophysical contexts, where such molecules might exist. The spectra for pentacene-related species, including protonated this compound, typically show a main absorption band in the 400 to 500 nm range. aanda.org

Table 1: UV/Vis Absorption Data for Pentacenetetrone-Related Species

Compound Main Absorption Band (nm) Medium
Protonated this compound 400 - 500 Gas-phase

Note: Specific absorption maxima for derivatives depend on the nature of the substituents.

Photoluminescence spectroscopy investigates the emission of light from the molecule after it has absorbed photons. This technique provides insights into the properties of the excited electronic states.

For certain derivatives of this compound, photoluminescence spectra have been recorded in dichloromethane, typically using an excitation wavelength of 350 nm. researchgate.net However, it has been observed that many of these derivatives exhibit very low fluorescence quantum yields or no observable fluorescence at all. researchgate.net This suggests that for these molecules, non-radiative decay pathways for the excited state are more favorable than radiative decay (photoluminescence). researchgate.net

Structural Analysis in the Solid State and at Interfaces

Understanding the three-dimensional arrangement of this compound molecules is critical for predicting and explaining their bulk properties and behavior in thin films.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, revealing details about molecular packing, intermolecular distances, and conformations in the solid state. researchgate.net For derivatives of this compound, single-crystal X-ray diffraction analysis has been used to study the spatial molecular packing motive as a function of the size of the substituents. researchgate.net

These studies have revealed that this compound is a planar molecule, and its highly developed π-system can lead to strong π-π intermolecular interactions within the crystal. electrochemsci.org The packing arrangement is crucial for properties such as charge transport. For instance, in some crystals, the molecules align one-dimensionally, which can be an important factor in their electronic properties. electrochemsci.org The π-π distances in the solid state for some derivatives have been measured to be in the range of 3.23 Å to 3.50 Å. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the atomic scale. CO-functionalized noncontact AFM, in particular, has been utilized to investigate the detailed molecular geometry and surface interactions of this compound when deposited on surfaces like Cu(111). nih.govrsc.org

Electrochemical Diagnostics for Reaction Mechanism Elucidation

Electrochemical techniques are essential for probing the redox behavior of this compound, which is key to its application in electronic devices and energy storage.

Cyclic voltammetry (CV) is a primary tool used to study the redox potentials of this compound and its derivatives. researchgate.net These measurements are typically conducted in a solvent such as dichloromethane with a supporting electrolyte. researchgate.net The resulting voltammograms provide information on the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Research has shown that this compound can function as a high-capacity positive-electrode material for rechargeable lithium batteries. electrochemsci.orgresearchgate.net Its electrochemical performance is characterized by a multi-electron redox behavior. electrochemsci.orgresearchgate.net When incorporated into a positive electrode, it exhibits an initial discharge capacity of over 300 mAh/g with an average voltage of 2.1 V vs. Li+/Li, which corresponds to a four-electron redox reaction. electrochemsci.orgresearchgate.net This high capacity is more than double that of the conventional material, lithium cobalt oxide (LiCoO2). electrochemsci.orgresearchgate.net The enlargement of the π-system in this compound, compared to smaller quinones like anthraquinone, is thought to suppress the dissolution of the molecule into the electrolyte, thereby improving cycle stability. electrochemsci.org

Table 2: Electrochemical Properties of this compound

Property Value Conditions
Redox Behavior Four-electron transfer In a rechargeable lithium battery
Initial Discharge Capacity >300 mAh/g As a positive electrode material

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is an essential electrochemical technique used to probe the redox characteristics of chemical species. In the context of this compound, CV is utilized to determine its reduction and oxidation potentials, understand the stability of its redox states, and estimate its electronic energy levels (HOMO/LUMO).

Research has shown that this compound exhibits a four-electron redox behavior, which is a key factor in its high capacity as an electrode material. The CV of derivatives of pentacenetetrone reveals distinct redox events. For instance, a derivative functionalized with electron-donating methoxy (B1213986) groups shows an irreversible oxidation event at +0.71 V and several irreversible reduction events. In contrast, a more electron-rich derivative demonstrates a reversible redox wave at -1.62 V and two partially reversible events at +0.60 V and +1.09 V. An electron-poor derivative exhibits a reversible redox event at -1.60 V but no oxidation within the electrochemical window of the solvent used. researchgate.net

These redox potentials are crucial for calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. The HOMO energy levels for various derivatives have been estimated to range from -5.79 eV to -5.24 eV, with the LUMO energies being similar, between -2.68 eV and -2.79 eV. researchgate.net This information is vital for designing and tuning the electronic properties of molecules for specific applications, such as in organic electronics and batteries.

Table 1: Redox Potentials of this compound Derivatives from Cyclic Voltammetry researchgate.net
Derivative TypeRedox Event 1 (V)ReversibilityRedox Event 2 (V)ReversibilityRedox Event 3 (V)Reversibility
Electron Poor-1.60ReversibleN/AN/AN/AN/A
Methoxy-substituted+0.71IrreversibleMultiple ReductionsIrreversibleN/AN/A
Electron Rich-1.62Reversible+0.60Partially Reversible+1.09Partially Reversible

Galvanostatic Charge/Discharge (GCD) and Galvanostatic Intermittent Titration Technique (GITT) for Electrochemical Performance and Ion Diffusion

Galvanostatic Charge/Discharge (GCD)

Galvanostatic Charge/Discharge (GCD) is a primary technique for evaluating the practical performance of electrode materials in a battery setup. It involves charging and discharging the material at a constant current to measure its capacity, operating voltage, and cycle life.

When investigated as a positive-electrode material for rechargeable lithium batteries, this compound demonstrates impressive performance. Electrodes incorporating this compound have shown a high initial discharge capacity of 304 mAh/g. nih.gov This capacity is close to the theoretical value of 317 mAh/g and corresponds to a four-electron redox reaction. nih.gov The average discharge voltage is approximately 2.1 V versus Li+/Li, with distinct plateau regions around 2.6, 2.3, and 1.8 V. nih.gov

The large π-system of the pentacenetetrone molecule is believed to contribute to better cycle stability compared to smaller quinone-based materials like anthraquinone. researchgate.net While an electrode with anthraquinone's capacity dropped from 220 to 30 mAh/g in ten cycles, the pentacenetetrone electrode retained over half of its initial capacity, decreasing from approximately 300 to 170 mAh/g under the same conditions. nih.gov This enhanced stability is partly attributed to the lower solubility of this compound in common organic electrolytes. nih.gov

Table 2: Galvanostatic Charge/Discharge Performance of this compound Electrode nih.gov
Performance MetricValue
Initial Discharge Capacity304 mAh/g
Theoretical Capacity (4-electron redox)317 mAh/g
Average Discharge Voltage2.1 V vs. Li+/Li
Discharge Capacity after 10 Cycles~170 mAh/g
Capacity Retention after 10 Cycles>50%

Galvanostatic Intermittent Titration Technique (GITT)

The Galvanostatic Intermittent Titration Technique (GITT) is a powerful method for investigating the kinetic and thermodynamic properties of electrode materials, particularly the chemical diffusion coefficient of ions within the host material. jecst.org A GITT experiment consists of a series of constant current pulses, each followed by a relaxation period where no current is applied. metrohm.commdpi.com

During the current pulse, the cell voltage changes due to the IR drop, charge transfer overpotential, and changes in the electrode's equilibrium potential as its composition changes. mdpi.com During the subsequent relaxation period, the voltage gradually approaches a new equilibrium value as the concentration of ions (e.g., Li+) homogenizes throughout the electrode material via diffusion. jecst.org

By analyzing the voltage response as a function of time during both the pulse and relaxation phases, the diffusion coefficient of the mobile ion can be calculated at various states of charge. metrohm.com This provides critical insight into the material's rate capability, as slow ion diffusion can be a limiting factor in how quickly a battery can be charged and discharged.

While GITT is a crucial technique for a thorough understanding of an electrode material's kinetics, specific studies applying GITT to determine the Li+ ion diffusion coefficient in this compound are not extensively available in the reviewed literature. However, the application of this technique would be a vital next step in characterizing its potential, as it would quantify the ease of ion transport within the crystal structure, a key factor for its performance in high-power applications.

Environmental and Biological Research Contexts

Advanced Analytical Detection Methodologies for Quinones in Environmental Matrices

The detection of quinones, such as 5,7,12,14-pentacenetetrone, in various environmental samples is crucial for monitoring and toxicological studies. nih.gov A range of analytical techniques has been developed for the determination of these compounds in complex matrices like soil, water, and sediment. acs.org

High-performance liquid chromatography (HPLC) is a commonly employed method, often coupled with various detectors to enhance sensitivity and selectivity. nih.govgxu.edu.cn These detectors include ultraviolet (UV), fluorescence, chemiluminescence, and electrochemical detectors. nih.gov Mass spectrometry (MS), particularly when combined with HPLC (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and structural information for the identification and quantification of quinones. nih.govgxu.edu.cn For instance, a highly sensitive GC-MS/MS method has been developed for the detection of polycyclic aromatic hydrocarbon quinones (PAHQs) after a derivatization process. gxu.edu.cn

Another innovative approach involves chemical tagging. One such method uses cysteine-containing peptides that react with quinones via a Michael addition reaction. acs.orgacs.org The tagged quinones can then be separated using size exclusion chromatography (SEC) and analyzed, allowing for their quantification in complex environmental media. acs.org This technique has been successfully demonstrated for model quinones like 1,4-benzoquinone, 1,4-naphthoquinone, and 1,4-anthraquinone. acs.org

More specifically related to pentacenequinones, a recent study developed pentacenequinone-modulated gadolinium–tin (GdSn-PQ) nanosheets as a fluorescent probe. acs.orgnih.govnih.gov This system was used for the sensitive and selective detection of the antibiotic enrofloxacin in environmental samples like tap water and seawater, as well as in biological samples. acs.orgnih.govnih.gov The interaction between the enrofloxacin and the GdSn-PQ nanosheets resulted in a significant shift in photoluminescence, enabling highly sensitive detection. nih.govnih.gov

Table 1: Analytical Methods for Quinone Detection

Analytical Technique Principle Typical Applications Reference
HPLC with UV/Fluorescence/Chemiluminescence/Electrochemical Detection Separation based on polarity, followed by detection using various spectroscopic or electrochemical properties. Determination of biologically active quinones in biological and environmental samples. nih.gov
GC-MS Separation of volatile compounds followed by mass-based detection and identification. Highly sensitive detection of quinones, often requiring derivatization. gxu.edu.cn
Chemical Tagging with SEC and UV Analysis Cysteine-containing peptides tag quinones, which are then separated by size and detected by UV absorbance. Quantification of quinones in complex environmental media like biochar and soil extracts. acs.org
Fluorescent Nanosheet Probes Pentacenequinone-modulated nanosheets exhibit a change in fluorescence upon interaction with a target analyte. Detection of specific contaminants (e.g., enrofloxacin) in environmental and biological samples. acs.orgnih.govnih.gov

Exploration of Biological Activities within Academic Research Frameworks

The biological activities of this compound are an area of academic exploration, with research primarily focusing on its electrochemical properties and chemical reactivity, which can have implications for biological systems.

The mechanism of action for the biological effects of many quinones is linked to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). This property is a double-edged sword, as it can be harnessed for therapeutic purposes but can also contribute to toxicity. While direct studies on the biological mechanism of this compound are limited, its electrochemical behavior has been a subject of investigation.

Research has shown that this compound exhibits four-electron redox behavior, a property that has been explored in the context of its application in lithium-ion batteries. nih.govelectrochemsci.org This multi-electron redox capability is significant because the transfer of electrons is a fundamental process in biological systems. The ability of a molecule to accept and donate multiple electrons can influence cellular redox balance.

Furthermore, studies on the reductive functionalization of this compound provide insights into its chemical reactivity. nih.govresearchgate.net Researchers have successfully used reducing agents like zinc and potassium to functionalize the pentacenetetrone structure, creating asymmetrically substituted pentacene (B32325) derivatives. nih.govresearchgate.net These reactions demonstrate the susceptibility of the quinone moieties to reduction, a key step in the redox cycling that can lead to biological effects. The resulting derivatives exhibit altered electronic and optical properties, as characterized by UV/Vis and photoluminescence spectroscopy, and their redox potentials have been studied using cyclic voltammetry. nih.govresearchgate.net

While not a direct biological application, the use of a 6,13-pentacenequinone derivative as a photocatalyst for hydrogen production highlights the molecule's ability to participate in light-induced electron transfer processes. researchgate.net This photosensitivity is a characteristic of some quinones that is exploited in photodynamic therapy, where a photosensitizer generates cytotoxic ROS upon light activation.

Table 2: Research Findings on the Reactivity of this compound

Research Area Key Findings Potential Implications Reference
Electrochemistry Demonstrates a four-electron redox behavior. The ability to participate in multi-electron transfer processes, which is relevant to biological redox reactions. nih.govelectrochemsci.org
Reductive Functionalization Can be chemically reduced and functionalized to produce various pentacene derivatives with altered electronic and optical properties. Highlights the reactivity of the quinone structure, which is central to the mechanism of action of many biologically active quinones. nih.govresearchgate.net
Photocatalysis (of a related pentacenequinone) A pentacenequinone derivative can act as a photocatalyst. Suggests the potential for photosensitivity and participation in light-induced electron transfer, a principle used in some therapeutic contexts. researchgate.net

Q & A

Q. What safety protocols are essential when handling this compound in redox-active experiments?

  • Methodological Answer : Use inert atmosphere gloveboxes for air-sensitive procedures (due to quinone reactivity). Monitor thermal stability via differential scanning calorimetry (DSC) to prevent exothermic decomposition. Reference safety data sheets (SDS) for hazard mitigation, though current classifications label it non-hazardous under standard conditions .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.